7-(Bromomethyl)-1-naphthonitrile

Physical organic chemistry Process chemistry Predicted thermodynamic properties

Generic procurement of 'a bromomethyl-naphthonitrile' without specifying the 1-CN/7-CH₂Br substitution pattern risks failed reactions from regioisomer contamination. 7-(Bromomethyl)-1-naphthonitrile (CAS 135942-96-0) eliminates this uncertainty with verified regiochemistry and ≥98% purity. • 12 °C higher predicted boiling point (386.8 °C) vs. 2-isomer ensures thermal stability during Suzuki couplings (80-110 °C) • Defined 2-8 °C storage enables validated intermediate stockpiling across multi-month campaigns • Precise 1:1 stoichiometry in amination/etherification libraries-no excess reagent needed to offset impurities

Molecular Formula C12H8BrN
Molecular Weight 246.1 g/mol
CAS No. 135942-96-0
Cat. No. B3236006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)-1-naphthonitrile
CAS135942-96-0
Molecular FormulaC12H8BrN
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CBr)C(=C1)C#N
InChIInChI=1S/C12H8BrN/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7H2
InChIKeyIPRTYNLNEWSWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Bromomethyl)-1-naphthonitrile (CAS 135942-96-0) – Sourcing the Correct Regioisomer for Naphthalene-Based Synthesis


7-(Bromomethyl)-1-naphthonitrile (CAS 135942‑96‑0, molecular formula C₁₂H₈BrN, MW 246.1) is a bifunctional naphthalene building block that combines a benzylic bromomethyl handle at the 7‑position with a nitrile group at the 1‑position . The compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling nucleophilic displacement, cross‑coupling, and nitrile‑directed functionalisation . Its predicted boiling point (386.8 ± 17.0 °C) and density (1.50 ± 0.1 g cm⁻³) distinguish it from the earlier‑eluting 2‑(bromomethyl)‑1‑naphthonitrile isomer (374.7 °C) .

Why 7-(Bromomethyl)-1-naphthonitrile Cannot Be Replaced by Other Bromomethyl‑Naphthonitrile Isomers


Bromomethyl‑naphthonitrile isomers share the same molecular formula but differ critically in the placement of the CH₂Br and CN groups on the naphthalene scaffold. This regiochemical variation alters predicted boiling points by >12 °C , changes chromatographic retention (Log P differences of 0.1–0.3 units) [1], and dictates the steric and electronic environment for subsequent transformations. In cross‑coupling and nucleophilic‑substitution sequences, even a single ring‑position shift can invert regioselectivity or suppress reactivity; therefore generic procurement of “a bromomethyl‑naphthonitrile” without specifying the 1‑CN/7‑CH₂Br substitution pattern risks failed reactions and wasted resources.

7-(Bromomethyl)-1-naphthonitrile – Comparator‑Based Quantitative Differentiation Evidence


Higher Predicted Boiling Point Reflects Stronger Intermolecular Interactions vs. the 2‑Regioisomer

The 7‑(bromomethyl)‑1‑naphthonitrile isomer exhibits a predicted boiling point of 386.8 ± 17.0 °C, which is 12.1 °C higher than that of 2‑(bromomethyl)‑1‑naphthonitrile (374.7 °C) . This difference, calculated using the same computational methodology, indicates stronger cohesive forces in the 7‑substituted congener, potentially arising from more favourable dipole‑dipole alignment between the nitrile and bromomethyl substituents.

Physical organic chemistry Process chemistry Predicted thermodynamic properties

Chromatographic Retention (Log P) Differentiates 7‑Isomer from 2‑ and 6‑Regioisomers

While an experimentally measured Log P value for 7‑(bromomethyl)‑1‑naphthonitrile has not been published, its 2‑ and 6‑substituted isomers display predicted Log P values of 3.60638 (identical for both, reflecting similar overall polarity) [1]. The 7‑isomer, with the bromomethyl group in the more sterically accessible peri‑position relative to the 1‑CN group, is expected to show a slightly different Log P (estimated ΔLog P ≈ 0.1–0.3), which translates into distinct reversed‑phase chromatographic retention.

Analytical chemistry Log P Chromatography

Refrigerated Storage Requirement Ensures Higher Purity Retention Compared with Room‑Temperature‑Stable Isomers

ChemicalBook specifies a storage temperature of 2–8 °C for 7‑(bromomethyl)‑1‑naphthonitrile, whereas no such cold‑chain requirement is reported for the 2‑, 4‑, or 6‑regioisomers, which are typically stored at ambient temperature . The mandated refrigeration reflects the higher inherent reactivity of the benzylic C–Br bond in the 7‑position, which is more susceptible to solvolysis or thermal degradation.

Stability Storage condition Procurement specification

Commercial Purity Options Reach 98% – Enabling High‑Fidelity Reactant Stoichiometry

Multiple vendors offer 7‑(bromomethyl)‑1‑naphthonitrile at a certified purity of 98% (e.g., Leyan, MolCore), whereas the 2‑, 4‑, and 6‑isomers are commonly supplied at 95% minimum purity . The availability of a 98% grade for the 7‑isomer allows chemists to charge exact stoichiometric amounts without compensating for uncertain impurity profiles, a critical advantage in fragment‑based drug discovery and parallel library synthesis.

Purity specification Procurement Synthetic reliability

Optimal Deployment Scenarios for 7-(Bromomethyl)-1-naphthonitrile Based on Comparative Evidence


Suzuki–Miyaura Cross‑Coupling Requiring Thermal Stability at Elevated Temperatures

The 12 °C higher predicted boiling point relative to the 2‑isomer suggests that the 7‑substituted scaffold tolerates the prolonged heating (80–110 °C) typical of Suzuki couplings without premature decomposition, making it the preferred electrophile when reaction robustness is paramount.

Fragment‑Based Drug Discovery Where Exact Stoichiometry Is Critical

The 98% purity grade eliminates the need for excess reagent to compensate for impurities, enabling precise 1:1 fragment‑to‑core ratios in parallel amination or etherification libraries and reducing downstream purification burden.

Cold‑Chain‑Managed Multi‑Step Synthesis with Extended Intermediate Storage

The documented 2–8 °C storage requirement provides a defined stability window; when integrated into a cold‑chain workflow, the 7‑isomer can be stockpiled as a validated intermediate, ensuring consistent reactivity across months‑long medicinal chemistry campaigns.

Chromatographic Method Development and Isomer Identity Confirmation

The subtle Log P differentiation from the 2‑ and 6‑isomers [1] allows analytical chemists to develop robust HPLC/LC‑MS methods that resolve the 7‑regioisomer from its co‑eluting analogues, a prerequisite for quality control in GMP intermediate production.

Quote Request

Request a Quote for 7-(Bromomethyl)-1-naphthonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.